molecular formula C9H5BrClNO B6280321 6-bromo-7-chloro-1,2-dihydroisoquinolin-1-one CAS No. 1036712-57-8

6-bromo-7-chloro-1,2-dihydroisoquinolin-1-one

Cat. No.: B6280321
CAS No.: 1036712-57-8
M. Wt: 258.5
InChI Key:
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Description

6-Bromo-7-chloro-1,2-dihydroisoquinolin-1-one is a heterocyclic organic compound with the molecular formula C9H5BrClNO This compound belongs to the isoquinolinone family, characterized by a fused ring system containing both a benzene ring and a nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Halogenation of Isoquinolinone: : One common method to synthesize 6-bromo-7-chloro-1,2-dihydroisoquinolin-1-one involves the halogenation of isoquinolinone derivatives. This can be achieved through electrophilic aromatic substitution reactions where isoquinolinone is treated with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions.

  • Cyclization Reactions: : Another approach involves the cyclization of suitable precursors. For instance, starting from a substituted benzylamine, the compound can be synthesized through a series of steps including cyclization, halogenation, and oxidation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for yield and purity, often using catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The halogen atoms in 6-bromo-7-chloro-1,2-dihydroisoquinolin-1-one can undergo nucleophilic substitution reactions. For example, the bromine or chlorine atoms can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

  • Oxidation and Reduction: : The compound can participate in oxidation and reduction reactions. Oxidative conditions can lead to the formation of quinone derivatives, while reduction can yield dihydro derivatives with altered electronic properties.

  • Coupling Reactions: : The compound can also undergo coupling reactions, such as Suzuki or Heck coupling, where the halogen atoms are replaced by aryl or vinyl groups, leading to the formation of more complex structures.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alkoxides are commonly used nucleophiles for substitution reactions.

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and other oxidizing agents can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Catalysts: Palladium catalysts are often employed in coupling reactions.

Major Products

    Substituted Isoquinolinones: Products from substitution reactions where halogen atoms are replaced by other functional groups.

    Quinone Derivatives: Products from oxidation reactions.

    Dihydro Derivatives: Products from reduction reactions.

    Coupled Products: Complex structures formed through coupling reactions.

Scientific Research Applications

Chemistry

In chemistry, 6-bromo-7-chloro-1,2-dihydroisoquinolin-1-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. Halogenated isoquinolinones have been investigated for their antimicrobial, antiviral, and anticancer properties. The presence of bromine and chlorine atoms can enhance the compound’s ability to interact with biological targets.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. These compounds can act as inhibitors of specific enzymes or receptors, making them candidates for drug development.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 6-bromo-7-chloro-1,2-dihydroisoquinolin-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The halogen atoms can enhance binding affinity and specificity, making the compound a potent inhibitor or modulator of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-4-chloroisoquinolin-1-one: Another halogenated isoquinolinone with similar reactivity but different substitution pattern.

    7-Bromo-6-chloroisoquinolin-1-one: A positional isomer with bromine and chlorine atoms at different positions.

    6-Chloro-7-fluoroisoquinolin-1-one: A compound with fluorine instead of bromine, affecting its reactivity and biological activity.

Uniqueness

6-Bromo-7-chloro-1,2-dihydroisoquinolin-1-one is unique due to its specific halogenation pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms can enhance its interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

6-bromo-7-chloro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO/c10-7-3-5-1-2-12-9(13)6(5)4-8(7)11/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVZZWBJRRTGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=CC(=C(C=C21)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036712-57-8
Record name 6-bromo-7-chloro-1,2-dihydroisoquinolin-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The title compound was prepared by the method, described for 6-Bromo-2H-isoquinolin-1-one (6), starting from 6-Bromo-1,7-dichloro-isoquinoline (11). Rt=1.26 min (Method C). Detected mass: 258.2/260.2 (M+H+).
Quantity
0 (± 1) mol
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Reaction Step One
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6-Bromo-1,7-dichloro-isoquinoline
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Reaction Step Two

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